1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one
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Overview
Description
“1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine”, have been used in the synthesis of complexes with FeII, CoII, and NiII ions2.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various salts under solvothermal conditions2. For instance, complexes were synthesized from the reactions of the ligand “1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine” with chloride salts of FeII, CoII, and NiII ions2. However, the exact synthesis process for “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one” is not explicitly mentioned in the literature. However, compounds with similar structures, such as “1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine”, have been analyzed using single-crystal X-ray diffraction analysis2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one”. However, similar compounds have been used in the synthesis of various complexes2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one” are not explicitly mentioned in the literature.Scientific Research Applications
Metal-Free Organic Synthesis
"1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one" and related compounds have been explored in the context of metal-free organic synthesis. For example, Alcaide et al. (2015) discussed the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes at room temperature, highlighting the utility of electron-deficient olefins generated in situ from stable zwitterionic pyridinium salts (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Catalytic Applications
In the realm of catalysis, Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone to prepare NNN tridentate ligands that were coordinated with iron(II) and cobalt(II) dichloride for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes (Sun et al., 2007).
Material Science
In material science, Ayyappan et al. (2002) reported on a coordination polymer with interdigitated 1D chains and interpenetrated 2D grids, utilizing ethyl ester of a pyridinecarboxylate bridging ligand, suggesting potential applications in designing new materials with unique structural properties (Ayyappan, Evans, & Lin, 2002).
Drug Synthesis and Modification
While excluding drug use and dosage, it's worth noting that compounds similar to "1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one" have been involved in the synthesis and modification of pharmaceutical agents. For instance, Andersen et al. (2013) detailed the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, indicating the role of similar compounds in the development of therapeutic agents (Andersen et al., 2013).
Safety And Hazards
The safety and hazards associated with “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one” are not readily available in the literature.
Future Directions
Given the limited information available on “1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific chemical databases or scientific literature.
properties
IUPAC Name |
1-(6-chloro-3-ethylsulfonylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-3-15(13,14)7-4-5-8(10)11-9(7)6(2)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSFYUWQLRZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one |
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